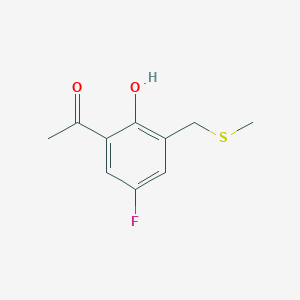
1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO2S It is a derivative of acetophenone, featuring a fluorine atom, a hydroxyl group, and a methylthio substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the following steps:
Fries Rearrangement: Starting with 4-fluorophenyl acetate, the compound undergoes Fries rearrangement in the presence of aluminum chloride and sodium chloride at temperatures between 115°C and 150°C.
Methylthio Substitution: The intermediate product is then subjected to a methylthio substitution reaction, where a methylthio group is introduced using a suitable thiol reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-fluoro-2-oxo-3-((methylthio)methyl)phenyl)ethan-1-one.
Reduction: Formation of 1-(5-fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The methylthio group can enhance lipophilicity, improving cellular uptake and bioavailability .
Comparación Con Compuestos Similares
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Lacks the methylthio group, resulting in different chemical properties and biological activities.
1-(5-Fluoro-2-hydroxy-3-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a methylthio group, affecting its reactivity and applications.
Uniqueness: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired .
Propiedades
Fórmula molecular |
C10H11FO2S |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-hydroxy-3-(methylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2S/c1-6(12)9-4-8(11)3-7(5-14-2)10(9)13/h3-4,13H,5H2,1-2H3 |
Clave InChI |
BUUNYYPHLSOBOU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1O)CSC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


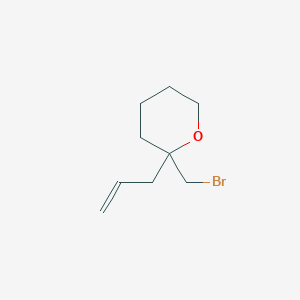
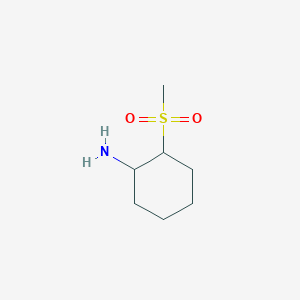
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)

![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
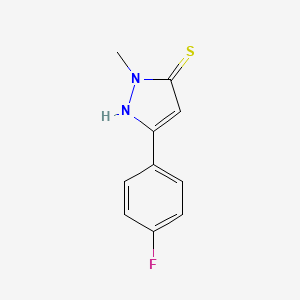

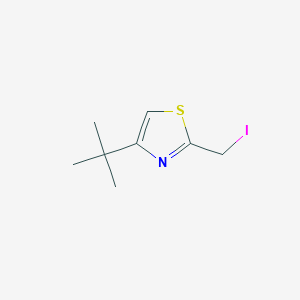
![1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)
